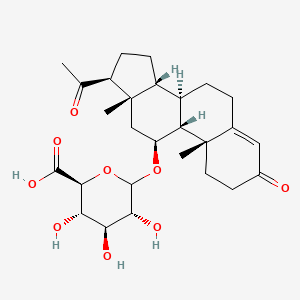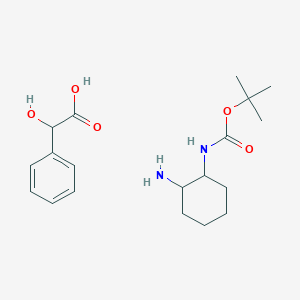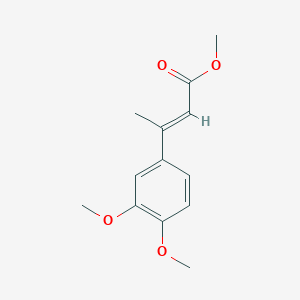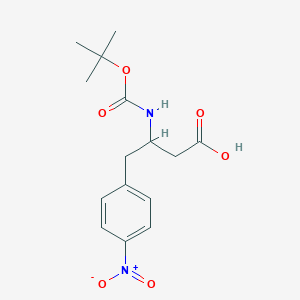
Cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium is a complex organometallic compound that combines the properties of cycloocta-1,5-diene, 1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one, and iridium. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cycloocta-1,5-diene can be synthesized by the dimerization of butadiene in the presence of a nickel catalyst, with vinylcyclohexene as a coproduct . The preparation of 1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one involves the fluorination of appropriate precursors under controlled conditions. The iridium complex is typically formed by reacting cycloocta-1,5-diene and 1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one with an iridium precursor under specific conditions to ensure the formation of the desired organometallic compound.
Industrial Production Methods
Industrial production methods for such complex organometallic compounds often involve large-scale reactions under controlled environments to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for the efficient production of these compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while reduction may produce reduced forms. Substitution reactions can result in the formation of new organometallic complexes with different ligands.
Applications De Recherche Scientifique
Cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroboration.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium involves its interaction with molecular targets and pathways. The compound can coordinate with various substrates, facilitating chemical transformations through its unique electronic and steric properties. The iridium center plays a crucial role in these interactions, enabling the compound to act as an effective catalyst in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloocta-1,5-diene: A cyclic hydrocarbon used as a ligand in organometallic chemistry.
1,1,1,5,5,5-Hexafluoro-4-hydroxypent-3-en-2-one: A fluorinated compound with unique reactivity.
Iridium Complexes: Various iridium complexes with different ligands used in catalysis and other applications.
Uniqueness
Cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium is unique due to its combination of cycloocta-1,5-diene, a fluorinated ligand, and iridium. This combination imparts unique reactivity and properties to the compound, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C13H14F6IrO2 |
|---|---|
Poids moléculaire |
508.46 g/mol |
Nom IUPAC |
cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium |
InChI |
InChI=1S/C8H12.C5H2F6O2.Ir/c1-2-4-6-8-7-5-3-1;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-2,7-8H,3-6H2;1,12H; |
Clé InChI |
RJDBUPVOMYVRMJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CCCC=C1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15287101.png)


![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)


![8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one](/img/structure/B15287141.png)

![2-[[2-[Bis(carboxymethyl)amino]-3-[(2-bromoacetyl)amino]-3-phenylpropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B15287143.png)

![2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone](/img/structure/B15287156.png)


